2',2'-Difluorodésoxyuridine

Vue d'ensemble

Description

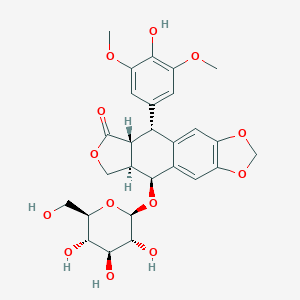

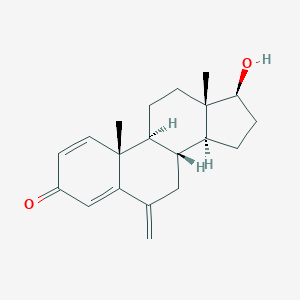

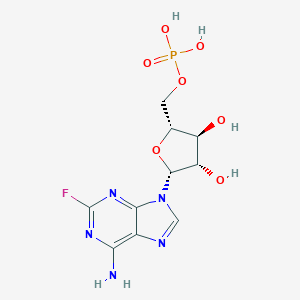

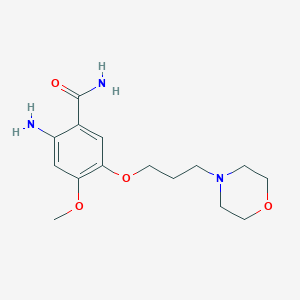

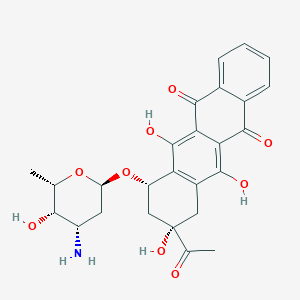

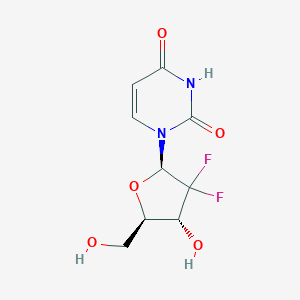

Le 2’,2’-Difluoro-2’-désoxyuridine est un analogue de nucléoside fluoré et un métabolite actif de la gemcitabine, un médicament anticancéreux important. Il est formé par la désamination de la gemcitabine par la cytidine désaminase dans le foie. Ce composé est connu pour ses effets cytotoxiques sur diverses cellules cancéreuses, ce qui en fait un sujet d'étude important dans la recherche sur le cancer .

Applications De Recherche Scientifique

Le 2’,2’-Difluoro-2’-désoxyuridine a plusieurs applications dans la recherche scientifique :

Recherche sur le cancer : Il est utilisé pour étudier les effets cytotoxiques sur diverses cellules cancéreuses, y compris les cellules HepG2 et A549.

Radiothérapie : Le composé améliore la mort cellulaire induite par les radiations, ce qui le rend utile dans la recherche en radiothérapie.

Études sur le métabolisme des médicaments : En tant que métabolite de la gemcitabine, il est utilisé pour étudier la pharmacocinétique et le métabolisme de la gemcitabine.

5. Mécanisme d'action

Le 2’,2’-Difluoro-2’-désoxyuridine exerce ses effets principalement par son incorporation dans l'ADN, conduisant à l'inhibition de la synthèse de l'ADN et à la mort cellulaire. Le composé est métabolisé à partir de la gemcitabine par la cytidine désaminase, qui est abondante dans le foie et l'intestin . Ce processus limite l'utilisation de la gemcitabine à la voie parentérale en raison de sa faible biodisponibilité orale .

Composés similaires :

Gemcitabine : Le composé parent dont est dérivé le 2’,2’-Difluoro-2’-désoxyuridine.

2’-Désoxyuridine : Un autre analogue de nucléoside utilisé dans la recherche sur le cancer.

Unicité : Le 2’,2’-Difluoro-2’-désoxyuridine est unique en raison de sa structure fluorée, qui améliore ses effets cytotoxiques et sa capacité à améliorer la mort cellulaire induite par les radiations . Cela en fait un composé précieux dans la recherche sur le cancer et les études de radiothérapie.

Mécanisme D'action

Target of Action

2’,2’-Difluorodeoxyuridine (also known as 2’-Deoxy-2’,2’-difluorouridine) is a metabolite of the anticancer drug Gemcitabine . The primary targets of this compound are the cellular enzymes involved in DNA synthesis, particularly deoxycytidine kinase (dCK) and cytidine deaminase (CDA) .

Mode of Action

Once transported into the cell, 2’,2’-Difluorodeoxyuridine is phosphorylated by dCK to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . These metabolites compete with the natural substrate deoxycytidine triphosphate (dCTP) for incorporation into DNA, thereby inhibiting DNA synthesis and blocking cells in the early S phase .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in DNA synthesis. By inhibiting ribonucleotide reductase, it leads to the depletion of dCTP pools, facilitating the DNA incorporation of its own triphosphate metabolites . This process disrupts the normal cell cycle and can lead to cell death .

Pharmacokinetics

2’,2’-Difluorodeoxyuridine is extensively formed and accumulates after multiple oral dosing of Gemcitabine . It has been observed that this compound has a long terminal half-life . The compound’s bioavailability is influenced by the activity of dCK and CDA enzymes, which are responsible for its activation and metabolism respectively .

Result of Action

The incorporation of 2’,2’-Difluorodeoxyuridine triphosphate into DNA and RNA results in the inhibition of DNA synthesis, blocking cells in the early S phase . This disruption of the cell cycle can lead to cell death , contributing to the compound’s cytotoxic effects.

Action Environment

The action of 2’,2’-Difluorodeoxyuridine can be influenced by various environmental factors. For instance, the expression levels of the human equilibrative or concentrative type 1 nucleoside transporter (hENT 1 and hCNT 1) can affect the cellular uptake of the compound . Furthermore, the compound’s toxicity can be increased by overexpression of these transporters .

Analyse Biochimique

Biochemical Properties

2’,2’-Difluorodeoxyuridine interacts with various enzymes, proteins, and other biomolecules. It is actively transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . The nature of these interactions is primarily biochemical, involving the conversion of 2’,2’-Difluorodeoxyuridine into its active forms within the cell .

Cellular Effects

The effects of 2’,2’-Difluorodeoxyuridine on cells are significant. It has been found to cause a concentration- and schedule-dependent radiosensitizing effect in vitro . This compound influences cell function by interacting with DNA and RNA after being phosphorylated to dFdUTP . It can also affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’,2’-Difluorodeoxyuridine involves several steps. After being transported into the cell, it is phosphorylated by deoxycytidine kinase to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . These metabolites can then be incorporated into DNA and RNA, which can mediate toxicity or antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,2’-Difluorodeoxyuridine can change over time. It has been observed that this compound is extensively formed and accumulates with large exposures having a long terminal half-life . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

2’,2’-Difluorodeoxyuridine is involved in several metabolic pathways. It is metabolized by cytidine deaminase to 2’,2’-difluorodeoxyuridine, which is considered an inactive metabolite

Transport and Distribution

2’,2’-Difluorodeoxyuridine is transported into cells by human equilibrative nucleoside transporters It is then distributed within cells and tissues, where it interacts with various biomolecules

Subcellular Localization

It is known to be incorporated into DNA and RNA , suggesting that it may localize to the nucleus

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2’,2’-Difluoro-2’-désoxyuridine implique généralement la désamination de la gemcitabine. Une méthode implique l'utilisation de chlorure de méthylène anhydre et de chlorure d'étain(IV) anhydre comme réactifs. La réaction est réalisée à basse température pour maintenir la stabilité du composé .

Méthodes de production industrielle : La production industrielle du 2’,2’-Difluoro-2’-désoxyuridine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour assurer un rendement et une pureté élevés. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le 2’,2’-Difluoro-2’-désoxyuridine subit diverses réactions chimiques, notamment :

Désamination : Conversion de la gemcitabine en 2’,2’-Difluoro-2’-désoxyuridine par la cytidine désaminase.

Substitution : Les atomes de fluor dans le composé peuvent participer à des réactions de substitution dans des conditions spécifiques.

Réactifs et conditions courants :

Désamination : La cytidine désaminase est la principale enzyme impliquée dans le processus de désamination.

Substitution : Des réactifs tels que le chlorure de méthylène anhydre et le chlorure d'étain(IV) sont utilisés dans le processus de synthèse.

Principaux produits formés : Le principal produit formé à partir de la désamination de la gemcitabine est le 2’,2’-Difluoro-2’-désoxyuridine .

Comparaison Avec Des Composés Similaires

Gemcitabine: The parent compound from which 2’,2’-Difluoro-2’-deoxyuridine is derived.

2’-Deoxyuridine: Another nucleoside analog used in cancer research.

Uniqueness: 2’,2’-Difluoro-2’-deoxyuridine is unique due to its fluorinated structure, which enhances its cytotoxic effects and its ability to enhance radiation-induced cell death . This makes it a valuable compound in cancer research and radiation therapy studies.

Propriétés

IUPAC Name |

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRDBEQIJQERSE-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891460 | |

| Record name | 2',2'-Difluorodeoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114248-23-6 | |

| Record name | 2',2'-Difluorodeoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',2'-Difluorodeoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2â??,2â??-Difluoro-2â??-deoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',2'-DIFLUORODEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: dFdU, like its parent compound gemcitabine (2′,2′-difluorodeoxycytidine, dFdC), needs to be phosphorylated intracellularly to exert its cytotoxic effects. Once converted to its triphosphate form (dFdU-TP), it can be incorporated into both DNA and RNA. [] This incorporation disrupts DNA synthesis and ultimately leads to cell death. []

ANone: While the provided abstracts do not contain detailed spectroscopic data for dFdU, its molecular formula is C9H12F2N2O5 and its molecular weight is 266.2 g/mol.

ANone: This information is not extensively discussed in the provided abstracts. Further research is needed to provide conclusive answers regarding dFdU's material compatibility and stability under various conditions.

ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and not as a catalyst. Therefore, information on its catalytic properties, reaction mechanisms, and selectivity is not available within these research papers.

ANone: The provided abstracts do not provide information regarding computational chemistry studies or QSAR models specifically for dFdU.

A: While specific SAR studies on dFdU are not described in the abstracts, research suggests that the addition of lipophilic groups to gemcitabine, the parent compound of dFdU, can improve its interaction with lipid bilayers. This modification may enhance its absorption through cellular membranes. []

ANone: The provided abstracts do not discuss SHE regulations specific to dFdU.

A: dFdU is primarily formed through the rapid deamination of gemcitabine by the enzyme cytidine deaminase (CDA). [, , , , , , ] Following intravenous administration, dFdU exhibits a longer half-life compared to gemcitabine. [, , , ] It is primarily eliminated through renal excretion. [, , ] Studies indicate that dFdU can be detected in various biological matrices, including plasma, urine, and saliva. [, , , , , , ]

A: In vitro studies demonstrated that dFdU exhibits cytotoxic effects in various cancer cell lines, including human hepatoma (HepG2) and human lung (A549) carcinoma cells. [, ] Furthermore, dFdU demonstrated the ability to inhibit cell cycle progression. [] In vivo studies using a mouse model of colon cancer demonstrated that bacteria expressing a specific enzyme (cytidine deaminase, CDDL) could metabolize gemcitabine into dFdU, leading to tumor resistance. []

A: One mechanism of resistance to gemcitabine, and potentially dFdU, is through the loss of deoxycytidine kinase (dCK), an enzyme crucial for the activation of these nucleoside analogs. [] Studies show that a gemcitabine-resistant ovarian cancer cell line (AG6000) displayed cross-resistance to dFdU. [] Another study using a mouse model of colon cancer identified that intratumoral bacteria expressing cytidine deaminase (CDDL) could convert gemcitabine into dFdU, contributing to tumor resistance. []

ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and do not provide extensive details on its individual toxicity profile.

A: While the provided abstracts do not delve into specific drug delivery strategies for dFdU, one study explored the interaction between lipophilic gemcitabine prodrugs and liposomes. [] This approach could potentially be investigated for dFdU delivery.

A: While the abstracts do not specifically address dFdU biomarkers, they highlight the role of enzymes like cytidine deaminase (CDA) and deoxycytidine kinase (dCK) in gemcitabine metabolism, which could have implications for dFdU levels. [, , , ]

A: Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with various detection methods like tandem mass spectrometry (MS/MS) or UV detection, have been used for the quantification of dFdU in various biological matrices, including plasma, urine, and intracellular fluids. [, , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.